molecular formula C12H13NO2 B8415587 3-Cyano-4-isobutylbenzoic acid

3-Cyano-4-isobutylbenzoic acid

Cat. No. B8415587
M. Wt: 203.24 g/mol
InChI Key: PPRFRHNRCGDZIV-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

To a solution of methyl 3-cyano-4-(2-methylpropyl)benzoate (D23) (800 mg) in methanol (30 mL) and water (5 mL) at room temperature was added LiOH (441 mg). Then the reaction mixture was stirred at 25° C. for 4 h. Methanol was removed under reduced pressure and water (30 mL) was added. 2N HCl was added to the solution until pH=5. After filtration, the solid was dried to give 3-cyano-4-(2-methylpropyl)benzoic acid (D24) (735 mg) as a white solid. MS (ES): C12H13NO2 requires 203. found 204.1 (M+H+).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH2:13][CH:14]([CH3:16])[CH3:15])[C:6]([O:8]C)=[O:7])#[N:2].[Li+].[OH-]>CO.O>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH2:13][CH:14]([CH3:16])[CH3:15])[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1CC(C)C
Name
Quantity
441 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred at 25° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure and water (30 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
2N HCl was added to the solution until pH=5
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solid was dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 735 mg
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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